Cas no 1289009-63-7 (5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine)

5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine is a halogenated pyridine derivative featuring a cyclopentyl ether substituent at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromo and chloro substituents. The cyclopentyloxy group enhances lipophilicity, potentially improving bioavailability in drug development applications. Its well-defined structure and stability make it a valuable intermediate for synthesizing complex heterocyclic compounds. The presence of multiple halogens allows for selective functionalization, enabling precise modifications in medicinal chemistry and material science. This compound is typically handled under controlled conditions due to its halogenated nature.
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine structure
1289009-63-7 structure
Product Name:5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine
CAS No:1289009-63-7
MF:C10H11BrClNO
MW:276.55744099617
MDL:MFCD29113544
CID:4782573
Update Time:2025-08-04

5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-3-chloro-2-(cyclopentyloxy)pyridine
    • 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine
    • MDL: MFCD29113544
    • Inchi: 1S/C10H11BrClNO/c11-7-5-9(12)10(13-6-7)14-8-3-1-2-4-8/h5-6,8H,1-4H2
    • InChI Key: MSKXPZFEPXLMOK-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)Cl)OC1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 187
  • XLogP3: 3.7
  • Topological Polar Surface Area: 22.1

5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
212539-2.500g
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine, 95%
1289009-63-7 95%
2.500g
$1568.00 2023-09-07

Additional information on 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine

Introduction to 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine (CAS No. 1289009-63-7)

5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine, identified by its Chemical Abstracts Service (CAS) number 1289009-63-7, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule features a pyridine core substituted with bromo, chloro, and cyclopentyloxy functional groups, making it a versatile intermediate in synthetic chemistry. The unique structural attributes of this compound have garnered attention for its potential applications in drug discovery and material science, particularly in the development of novel bioactive molecules.

The structural composition of 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine includes a bromine atom at the 5-position and a chlorine atom at the 3-position of the pyridine ring, which are highly reactive sites for further functionalization. The presence of the cyclopentyloxy group at the 2-position introduces steric hindrance and lipophilicity, influencing its solubility and metabolic stability. These characteristics make it an attractive scaffold for designing molecules with enhanced pharmacokinetic properties.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Researchers have explored various modifications of the pyridine core to develop compounds with therapeutic potential. For instance, studies have demonstrated that substituents at the 2,3, and 5 positions can modulate the binding affinity and selectivity of pyridine-based molecules to biological targets. The bromo and chloro substituents in 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine provide excellent handles for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex structures.

One of the most compelling aspects of 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine is its utility in medicinal chemistry. The compound has been employed as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease-related pathways. For example, recent studies have highlighted its role in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The cyclopentyloxy group enhances the binding interactions with protein targets by improving hydrophobicity, while the halogen atoms facilitate selective modifications.

The agrochemical industry has also benefited from the versatility of 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine. Researchers have utilized this compound to synthesize novel pesticides and herbicides with improved efficacy and environmental safety. The structural features of this molecule contribute to its ability to interact with biological systems in agriculture, making it a valuable building block for crop protection agents.

From a synthetic chemistry perspective, 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine serves as a versatile precursor for accessing more complex heterocyclic systems. The presence of multiple reactive sites allows for diverse chemical transformations, enabling chemists to explore a wide range of molecular architectures. This flexibility has been leveraged in designing libraries of compounds for high-throughput screening (HTS), a common strategy in drug discovery pipelines.

The pharmaceutical industry continues to invest heavily in developing new therapeutic agents based on pyridine derivatives. The structural motifs present in 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine have been incorporated into several drug candidates that are currently under investigation in clinical trials. These studies underscore the importance of this compound as a building block for innovative drug development.

Advances in computational chemistry have further enhanced the utility of 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine. Molecular modeling techniques allow researchers to predict the binding modes and interactions of this compound with biological targets, facilitating rational drug design. Such computational approaches have been instrumental in optimizing lead compounds derived from this scaffold, improving their potency and selectivity.

The synthesis of 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine itself is an intriguing challenge due to its multiple substitution patterns. Efficient synthetic routes have been developed that leverage modern methodologies such as transition-metal catalysis and flow chemistry. These advances not only improve yield but also reduce environmental impact by minimizing waste generation.

In conclusion, 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine (CAS No. 1289009-63-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an invaluable intermediate for synthetic chemists, while its biological relevance positions it as a key player in drug discovery efforts worldwide.

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